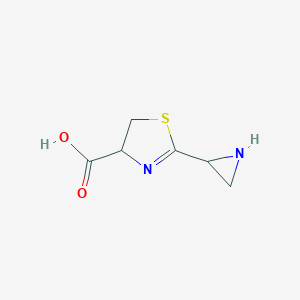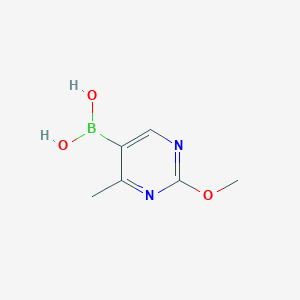![molecular formula C12H9N B11914554 2H-Indeno[2,1-c]pyridine CAS No. 244-41-7](/img/structure/B11914554.png)
2H-Indeno[2,1-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indeno[2,1-c]pyridine is a heterocyclic compound that features a fused ring system consisting of an indene and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 2H-Indeno[2,1-c]pyridine involves a three-component domino reaction. This reaction typically includes the cleavage of a carbon-carbon bond under transition-metal-free conditions. The process involves mixing three common starting materials in ethanol in the presence of 20 mol % sodium hydroxide under microwave irradiation conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route provides a scalable and efficient approach that could be adapted for industrial applications. The use of microwave irradiation and common reagents makes this method potentially suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Indeno[2,1-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2H-Indeno[2,1-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2H-Indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
1H-Indeno[2,1-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
2H-Indeno[2,1-c]pyridazine: This compound features an additional nitrogen atom in the ring system.
Uniqueness: 2H-Indeno[2,1-c]pyridine is unique due to its specific ring fusion and the position of the nitrogen atom, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
244-41-7 |
|---|---|
Molekularformel |
C12H9N |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-8,13H |
InChI-Schlüssel |
KIPLRLPCPJUKIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=CNC=CC3=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B11914507.png)






